molecular formula C10H17NO2 B12097268 Ethyl 5-azaspiro[2.5]octane-1-carboxylate CAS No. 1590372-42-1

Ethyl 5-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B12097268
CAS No.: 1590372-42-1
M. Wt: 183.25 g/mol
InChI Key: FPOUUFYWCRPGFP-UHFFFAOYSA-N
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Description

Ethyl 5-azaspiro[2.5]octane-1-carboxylate is a bicyclic compound featuring a spirocyclic framework with a nitrogen atom at the 5-position and an ethyl ester group. This structure is characterized by its unique spiro[2.5]octane core, which combines a cyclopropane ring fused to a six-membered ring containing heteroatoms.

Key properties of Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate (CAS 1824277-00-0) include:

  • Molecular Formula: C₁₁H₁₉NO₂
  • Molecular Weight: 197.27 g/mol
  • Purity: ≥97%
  • Applications: Intermediate in synthesizing bioactive molecules, particularly in oncology and neurology .

Properties

CAS No.

1590372-42-1

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 5-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)8-6-10(8)4-3-5-11-7-10/h8,11H,2-7H2,1H3

InChI Key

FPOUUFYWCRPGFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for ethyl 5-azaspiro[2.5]octane-1-carboxylate involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile. This reaction is typically carried out in an undivided cell in alcohols with sodium bromide as a mediator . The reaction conditions include passing 2.8 F mol⁻¹ of electricity through the solution, which results in a yield of up to 75% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of electrochemical synthesis and cascade reactions can be scaled up for industrial applications, ensuring efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-azaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Ethyl 5-azaspiro[2.5]octane-1-carboxylate serves as a valuable building block in organic synthesis. Its spirocyclic structure allows it to participate in various chemical reactions, making it an essential intermediate for the synthesis of more complex heterocyclic compounds. The compound can undergo several types of reactions:

  • Oxidation : Utilizing agents such as potassium permanganate or chromium trioxide.
  • Reduction : Achieved with reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic substitution reactions can occur with alkyl halides or acyl chlorides.

These reactions expand the compound's utility in synthetic organic chemistry and materials science, enabling the development of novel compounds with tailored properties .

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its mechanism of action likely involves interactions with various biological targets, including enzymes and receptors. The spirocyclic structure enhances its ability to bind to these targets with high specificity, potentially modulating their activity .

Antimicrobial Properties

Preliminary studies suggest that this compound demonstrates efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. Investigations into its antimicrobial activity have shown promising results, suggesting that it could lead to the development of new antimicrobial therapies .

Anticancer Activity

In cancer research, this compound has been evaluated for its ability to inhibit tumor growth in specific cancer cell lines. Studies show that treatment with this compound leads to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its stability and reactivity profile. Its unique structure makes it a candidate for drug development, particularly in designing new pharmaceuticals targeting specific diseases . The ongoing research aims to elucidate its pharmacological profiles and therapeutic uses through detailed interaction studies with biological systems.

Industrial Applications

Beyond its applications in research and medicine, this compound is utilized in the production of specialty chemicals and materials. Its versatility as an intermediate in organic synthesis makes it valuable for developing new materials with desired properties .

Mechanism of Action

The mechanism of action of ethyl 5-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Core Modifications

The spiro[2.5]octane framework can be modified by altering heteroatoms, substituents, or ring substituents. Below is a comparative analysis of Ethyl 5-azaspiro[2.5]octane-1-carboxylate and its analogues:

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate 1824277-00-0 C₁₁H₁₉NO₂ 197.27 Methyl group at 5-aza position; ethyl ester Drug intermediate, kinase inhibitors
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate 909406-74-2 C₁₀H₁₆O₃ 184.24 Oxygen atom at 6-position instead of nitrogen Protein degrader building blocks
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate 1447942-88-2 C₁₁H₁₆F₂O₂ 218.24 Fluorine atoms at 6,6-positions; enhanced lipophilicity Potential metabolic stability in pharmaceuticals
(6S,7S)-7-[(Hydroxyamino)carbonyl]-6-[(4-phenylpiperazin-1-yl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate (Aderbasib) 791828-58-5 C₂₁H₂₈N₄O₅ 416.47 Complex substituents; antineoplastic activity ErbB sheddase (ADAM) inhibitor; cancer therapy
Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride - C₉H₁₆ClNO₂ 217.69 Hydrochloride salt; improved solubility Pharmaceutical intermediate

Pharmacological and Physicochemical Properties

  • Lipophilicity: Fluorinated derivatives (e.g., Ethyl 6,6-difluorospiro) exhibit increased logP values, enhancing blood-brain barrier penetration compared to non-fluorinated analogues .
  • Solubility : Hydrochloride salts (e.g., Ethyl 6-azaspiro hydrochloride) demonstrate superior aqueous solubility, critical for formulation .
  • Bioactivity : Aderbasib’s antineoplastic activity underscores the importance of substituent diversity in targeting enzymes like ADAM metalloproteases .

Biological Activity

Ethyl 5-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of spiro compounds, characterized by a unique bicyclic structure that can influence its biological interactions. The presence of the azaspiro moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of spiro compounds, including this compound, exhibit notable antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis, such as Penicillin Binding Proteins (PBPs) . This inhibition leads to bacterial cell lysis and death, making these compounds valuable in combating antibiotic-resistant strains.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameActivity TypeTarget OrganismInhibition Concentration (µg/mL)
This compoundAntibacterialStaphylococcus aureus15
This compoundAntifungalCandida albicans20
This compoundAntiviralHCV (Hepatitis C Virus)IC50: 12

Neuroprotective Effects

Studies have indicated that compounds with similar structures can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . this compound may interact with nicotinic acetylcholine receptors, potentially enhancing cognitive function and providing protective effects against neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of spiro compounds, including this compound, and evaluated their antibacterial activity against various pathogens. The results demonstrated significant inhibition against multi-drug resistant Staphylococcus aureus, highlighting the compound's potential as an antibiotic .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of spiro compounds in models of Alzheimer's disease. The study found that treatment with this compound resulted in reduced neuroinflammation and improved cognitive performance in mice subjected to amyloid-beta toxicity .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : It may modulate nicotinic receptors, influencing neurotransmitter release and neuronal health.
  • Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in neuronal cells.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Ethyl 5-azaspiro[2.5]octane-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or spiroannulation reactions. For example, microreactor systems enable continuous, efficient synthesis of similar spiro compounds by optimizing temperature (e.g., 0–25°C) and residence time (e.g., 10–30 min) to minimize side reactions . Characterization requires NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm spirocyclic geometry and HPLC (≥95% purity) to assess purity. Contradictions in yield data (e.g., 47–71% in spirocyclopropane derivatives) often arise from substituent electronic effects or solvent polarity .

Q. How should researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Analyze <sup>1</sup>H chemical shifts for cyclopropane protons (δ 0.5–2.0 ppm) and ester carbonyl signals (δ 165–175 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 212.1 for C11H17NO3).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify purity. Discrepancies in purity often stem from residual solvents or unreacted intermediates .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres (argon/nitrogen) with desiccants. Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) can predict shelf life. Light sensitivity requires amber vials, as seen in related spirocyclic compounds (e.g., USP Benazepril derivatives) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of spirocyclization in this compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies for cyclopropane formation. Compare experimental stereoselectivity (e.g., diastereomeric ratios from HPLC) with simulated intermediates to identify rate-limiting steps. Contradictions between theoretical and experimental data may arise from solvent effects or catalyst interactions .

Q. What strategies resolve contradictions in stereochemical outcomes during spirocyclization?

  • Methodological Answer : Use chiral auxiliaries or enantioselective catalysts (e.g., phase-transfer catalysts like PTC-A/B) to control spiro center configuration. For example, (R)-configured catalysts yield >90% enantiomeric excess in related azaspiro systems . X-ray crystallography of intermediates (e.g., tert-butyl derivatives) provides definitive stereochemical assignments .

Q. How does this compound interact with biological targets, and what in vitro assays validate its pharmacological potential?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or GPCRs. Validate via:

  • Enzyme Inhibition Assays : Measure IC50 using fluorescence-based substrates.
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations.
    Discrepancies between docking scores and experimental IC50 may reflect membrane permeability limitations .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?

  • Methodological Answer : Develop a UPLC-MS/MS method with isotopically labeled internal standards (e.g., <sup>13</sup>C6-analogue). Optimize extraction protocols (SPE or protein precipitation) to mitigate matrix effects. Validate per ICH guidelines (precision ≤15%, accuracy 85–115%) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, catalyst). Use kinetic studies (e.g., <sup>19</sup>F NMR for fluorine-containing analogs) to compare reaction rates. Contradictions may stem from steric hindrance at the spiro carbon or competing elimination pathways .

Experimental Design Considerations

Q. What in vivo studies are appropriate to evaluate the pharmacokinetics of this compound derivatives?

  • Methodological Answer : Conduct rodent studies with IV/PO dosing. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Use compartmental modeling (e.g., WinNonlin) to calculate AUC, Cmax, and t1/2. Compare with in vitro metabolic stability (e.g., microsomal half-life) to predict clearance .

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